1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C11H10ClF3N2O . The IUPAC name is 7-chloro-2-(trifluoroacetyl)-1,2,3,4-tetrahydro-6-isoquinolinylamine . The InChI code is 1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 278.66 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Progressive Insights into Isoquinoline Derivatives
Isoquinoline derivatives have shown a wide range of biological potentials across various therapeutic areas. These compounds exhibit significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more pharmacological effects. Such derivatives, including the one , are crucial in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications, signifying their importance in modern therapeutics (Danao et al., 2021).
Application in Antimalarial Therapy
Chloroquine-containing compounds have been repurposed for various infectious and noninfectious diseases beyond their initial use as antimalarial drugs. The structure of chloroquine and its derivatives, including potentially the compound of interest, provides a basis for exploring their use in managing different diseases, including cancer. The effort to repurpose these compounds underscores their biochemical properties that could be beneficial in developing treatments for diseases resistant to conventional therapies (Njaria et al., 2015).
Antioxidant and Antimicrobial Properties
Recent research has emphasized the antioxidant and antimicrobial properties of chlorogenic acid and its analogs, highlighting their potential use as natural food additives and in medical applications. These properties suggest that isoquinoline derivatives, by extension, could play a significant role in developing new pharmaceutical and food preservation solutions, demonstrating the versatility of these compounds in scientific research (Naveed et al., 2018).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESUHWZTMPXZNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=C(C=C21)N)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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